1H-Pyrazole, 5-ethynyl-1,3-dimethyl-

説明

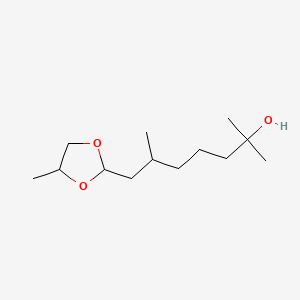

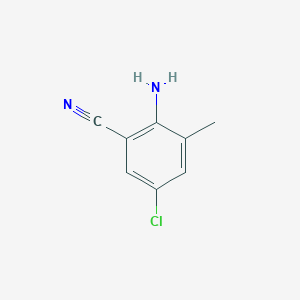

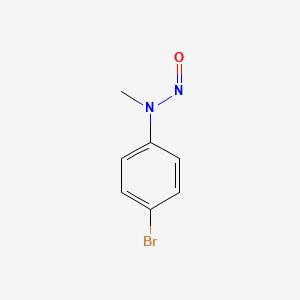

1H-Pyrazole, 5-ethynyl-1,3-dimethyl- is a compound with the molecular formula C7H8N2 . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

A series of pyrazole derivatives were designed and synthesized . The synthesis of pyrazoles and their heteroannulated derivatives have been a topic of interest in recent years .Molecular Structure Analysis

The molecular structure of 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI code for this compound isInChI=1S/C7H8N2/c1-4-7-5-6 (2)8-9 (7)3/h1,5H,2-3H3 . Physical And Chemical Properties Analysis

The molecular weight of 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- is 120.15 g/mol . It has a topological polar surface area of 17.8 Ų . The compound has a rotatable bond count of 1 .科学的研究の応用

Medicinal Chemistry: Antituberculosis Agents

Pyrazole derivatives have been identified as potent antituberculosis agents. The structural motif of 1H-Pyrazole is integral in the design of new drugs targeting Mycobacterium tuberculosis, the causative agent of tuberculosis. Researchers utilize the 5-ethynyl-1,3-dimethyl substitution to enhance the pharmacokinetic properties and bioavailability of these compounds .

Antimicrobial Applications

The antimicrobial properties of pyrazole derivatives make them valuable in the development of new antimicrobial agents. The 5-ethynyl-1,3-dimethyl group on the 1H-Pyrazole core can potentially increase the efficacy against a broad spectrum of microbial pathogens, including bacteria and fungi .

Agriculture: Pesticide Development

In agriculture, 1H-Pyrazole derivatives serve as a framework for developing novel pesticides. The ethynyl and dimethyl groups contribute to the stability and potency of these compounds, making them suitable candidates for pest control applications .

Anti-Inflammatory Properties

The anti-inflammatory activity of 1H-Pyrazole derivatives is another area of interest. These compounds can be synthesized to target specific inflammatory pathways, offering potential therapeutic benefits for conditions characterized by inflammation .

Anticancer Research

1H-Pyrazole derivatives are explored for their anticancer properties. The addition of the 5-ethynyl-1,3-dimethyl group can lead to derivatives with improved selectivity and lower toxicity, which are crucial in cancer treatment .

Antidiabetic Drug Design

The design of antidiabetic drugs often incorporates pyrazole derivatives due to their ability to modulate blood glucose levels. The 5-ethynyl-1,3-dimethyl substitution on the 1H-Pyrazole scaffold is studied for its impact on insulin release and glucose metabolism .

特性

IUPAC Name |

5-ethynyl-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-7-5-6(2)8-9(7)3/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCIADAVCSUGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50759339 | |

| Record name | 5-Ethynyl-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50759339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazole, 5-ethynyl-1,3-dimethyl- | |

CAS RN |

94989-99-8 | |

| Record name | 5-Ethynyl-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50759339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5,6,7-Tetrahydro-3H-cyclopenta[C]pyridin-3-one](/img/structure/B1661696.png)

![N-[(E)-1H-Indol-3-ylmethylideneamino]-3-nitroaniline](/img/structure/B1661697.png)

![N-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B1661698.png)

![tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate](/img/structure/B1661701.png)

![2,5-Pyrrolidinedione, 1-[[(methyldithio)acetyl]oxy]-](/img/structure/B1661703.png)